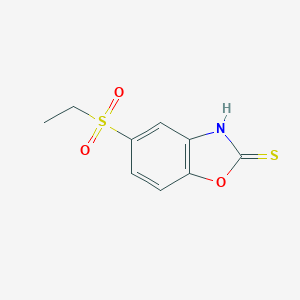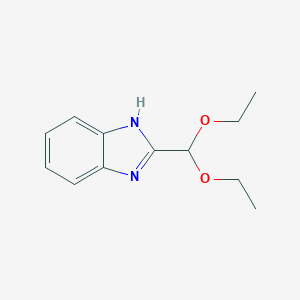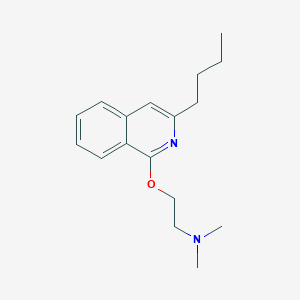![molecular formula C21H17F3N2O4 B184816 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide CAS No. 6043-12-5](/img/structure/B184816.png)
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide is a chemical compound that has been synthesized and studied extensively in the field of medicinal chemistry. This compound is known for its potential applications in the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The exact mechanism of action of 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. This compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires a high level of expertise in organic chemistry.
Zukünftige Richtungen
There are several potential future directions for the study of 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide. One potential direction is the development of new drugs based on this compound that could be used to treat cancer and inflammation. Another potential direction is the further study of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic potential. Additionally, the synthesis method for this compound could be optimized to make it more efficient and cost-effective for use in lab experiments.
Synthesemethoden
The synthesis of 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide involves multiple steps and requires a high level of expertise in organic chemistry. The most commonly used method for synthesizing this compound involves the reaction of 5-bromoisoindoline with 2-(oxolan-2-ylmethyl)acetic acid, followed by the addition of 4-(trifluoromethyl)aniline and the subsequent cyclization of the resulting intermediate.
Wissenschaftliche Forschungsanwendungen
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
6043-12-5 |
|---|---|
Produktname |
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide |
Molekularformel |
C21H17F3N2O4 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C21H17F3N2O4/c22-21(23,24)13-4-6-14(7-5-13)25-18(27)12-3-8-16-17(10-12)20(29)26(19(16)28)11-15-2-1-9-30-15/h3-8,10,15H,1-2,9,11H2,(H,25,27) |
InChI-Schlüssel |
TXBRINCVVPQLTF-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Kanonische SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



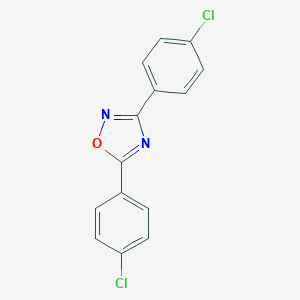

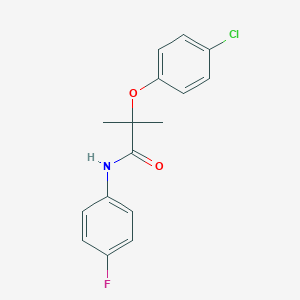
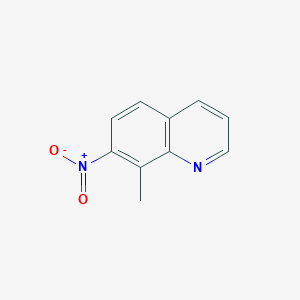

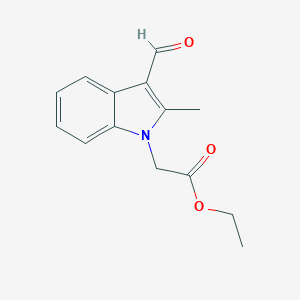
![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)
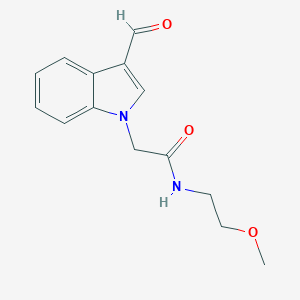
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
